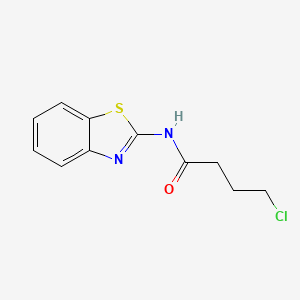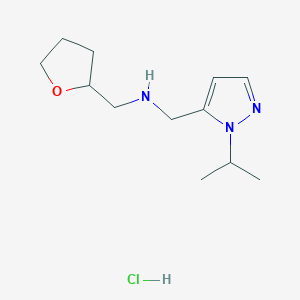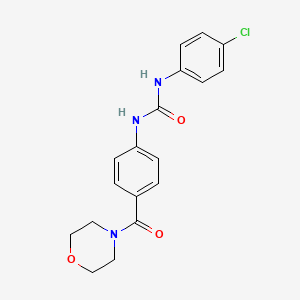![molecular formula C11H14N4 B12219052 2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile](/img/structure/B12219052.png)
2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclobutylmethyl and methylamino group at the 2-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The introduction of the cyclobutylmethyl and methylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of a halogenated pyrimidine with cyclobutylmethylamine and methylamine under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium cyanide in dimethyl sulfoxide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives or reduced pyrimidine rings.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their kinase inhibitory activity.
Amino-Pyrazoles: These compounds have a pyrazole ring and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclobutylmethyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets. The cyano group at the 4-position can also influence its reactivity and binding affinity.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-[cyclobutylmethyl(methyl)amino]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H14N4/c1-15(8-9-3-2-4-9)11-13-6-5-10(7-12)14-11/h5-6,9H,2-4,8H2,1H3 |
InChI Key |
WMJZPEOMROUEDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)C2=NC=CC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12218971.png)


![2-(2,4-dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12218987.png)
![N-(3-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12218999.png)

![ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12219010.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12219014.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12219021.png)


![7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12219044.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide](/img/structure/B12219049.png)

